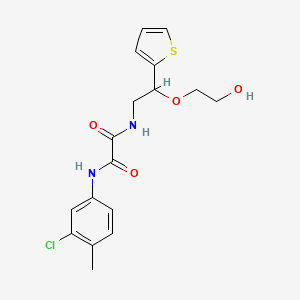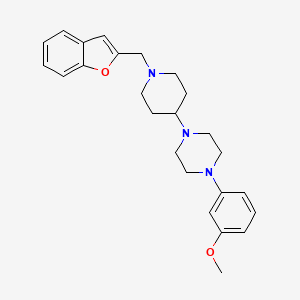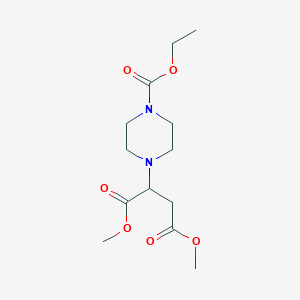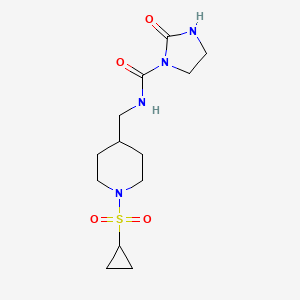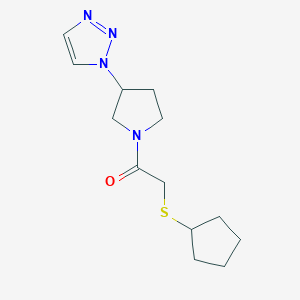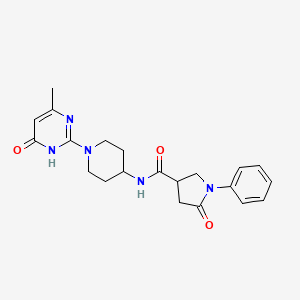![molecular formula C11H16N2OS B2456404 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide CAS No. 750599-06-5](/img/structure/B2456404.png)
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide (CTC) is a heterocyclic compound that has been extensively studied due to its potential applications in the field of organic electronics, optoelectronics, and materials science. CTC is a derivative of thiophene, which is a five-membered heterocyclic ring containing sulfur. The unique structure of CTC makes it an attractive candidate for various applications, including solar cells, organic field-effect transistors, and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide is not well understood. However, it is believed that the unique structure of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide allows it to interact with other molecules in a specific way. This interaction can lead to changes in the electronic properties of the molecule, which can be exploited for various applications.
Biochemical and physiological effects:
The biochemical and physiological effects of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide have not been extensively studied. However, it is believed that 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide is not toxic and does not have any adverse effects on human health.
Advantages and Limitations for Lab Experiments
The advantages of using 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide in lab experiments include its unique structure, which allows for specific interactions with other molecules. This can be exploited for various applications, including organic electronics, optoelectronics, and materials science. The limitations of using 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide in lab experiments include the multi-step synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for the study of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide. One direction is to further optimize the synthesis process to improve the yield and purity of the final product. Another direction is to explore the potential applications of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide in other fields, such as biomedicine and catalysis. Additionally, the mechanism of action of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide needs to be further studied to fully understand its potential applications.
Synthesis Methods
The synthesis of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide is a multi-step process that involves the reaction of 2-bromo-thiophene with hydrazine hydrate to form 2-hydrazino-thiophene. The resulting compound is then reacted with diethyl oxalate to form 2-oxo-2-(thiophen-2-yl)ethyl hydrazide. The final step involves the cyclization of the hydrazide to form 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide. The synthesis of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide has been extensively studied for its potential applications in organic electronics, optoelectronics, and materials science. In the field of organic electronics, 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide has been used as a building block for the synthesis of conjugated polymers and small molecules. These materials have been used to fabricate organic solar cells, organic field-effect transistors, and light-emitting diodes. 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide-based materials have shown promising results in terms of their efficiency and stability.
properties
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-13-11(14)10-7-8-5-3-1-2-4-6-9(8)15-10/h7H,1-6,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZNGIMIWYNIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C=C(S2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2456324.png)
![2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2456330.png)
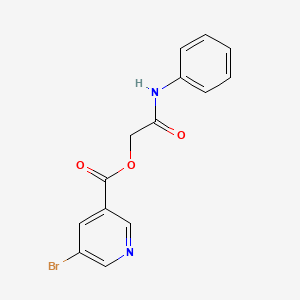

![6-Methoxy-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2456334.png)
